molecular formula C17H23N B1608327 N-benzyladamantan-1-amine CAS No. 3717-60-0

N-benzyladamantan-1-amine

Cat. No. B1608327
CAS RN: 3717-60-0
M. Wt: 241.37 g/mol
InChI Key: OFNIFAABSYOPSM-UHFFFAOYSA-N
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Description

N-benzyladamantan-1-amine, also known as 1-benzyladamantane-1-amine , is a chemical compound with the following structural formula:


C16H21N\text{C}_{16}\text{H}_{21}\text{N}


It belongs to the class of adamantane derivatives , characterized by a rigid, cage-like structure. The benzyl group attached to the adamantane core imparts additional functional properties.



Synthesis Analysis

The synthesis of N-benzyladamantan-1-amine involves several methods, including reductive amination of adamantanone with benzylamine . Other approaches include alkylation of adamantane with benzyl halides or benzyl Grignard reagents . The choice of method depends on yield, scalability, and availability of starting materials.



Molecular Structure Analysis

The compound’s molecular structure consists of an adamantane framework with a benzyl group attached to one of the carbon atoms. The adamantane cage provides rigidity, while the benzyl moiety contributes to its chemical reactivity.



Chemical Reactions Analysis

N-benzyladamantan-1-amine participates in various chemical reactions:



  • Acylation : The amino group can undergo acylation to form amides or esters.

  • Reductive Alkylation : The benzyl group can be modified through reductive alkylation reactions.

  • Ring-Opening Reactions : The adamantane cage can undergo ring-opening reactions under specific conditions.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 120°C .

  • Solubility : Soluble in organic solvents (e.g., chloroform, methanol).

  • Stability : Stable under ambient conditions.


Scientific Research Applications

Catalytic Methodologies

N-benzyladamantan-1-amine, a type of benzylamine, has significant applications in the development of catalytic methodologies. Yan, Feringa, and Barta (2016) highlighted the role of benzylamines in pharmaceutically active compounds and reported a novel catalytic method using an iron complex for the synthesis of a variety of benzylamines, including N-benzyladamantan-1-amine. This method involves the direct coupling of benzyl alcohols with amines and offers a sustainable pathway for the production of these compounds (Yan, Feringa, & Barta, 2016).

Synthetic Applications

Benzylamines like N-benzyladamantan-1-amine are used in various synthetic applications. A study by Cheng et al. (2009) demonstrated an efficient method for N-debenzylation of benzylamines, a process important in chemical synthesis. This method provided a direct route to produce crystal amine hydrochlorides with practical applications in pharmaceutical and industrial chemistry (Cheng et al., 2009).

Pharmaceutical Applications

In pharmaceutical research, the synthesis and characterization of compounds involving benzylamines are critical. Amirnasr, Schenk, and Meghdadi (2002) synthesized and characterized a series of complexes involving benzylamines, which have potential implications in the development of new pharmaceuticals (Amirnasr, Schenk, & Meghdadi, 2002).

DNA Adduct Formation

Means, Olsen, and Schoffers (2003) developed methods to study the formation of DNA adducts involving aromatic amines like N-benzyladamantan-1-amine. This research is pivotal in understanding the molecular mechanisms of chemical carcinogens and their metabolic activation (Means, Olsen, & Schoffers, 2003).

Safety And Hazards


  • Toxicity : Limited data are available regarding acute or chronic toxicity. Handle with caution.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Research avenues for N-benzyladamantan-1-amine include:



  • Pharmacological Studies : Investigate potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved bioactivity.

  • Synthetic Optimization : Develop efficient synthetic routes.


properties

IUPAC Name

N-benzyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-2-4-13(5-3-1)12-18-17-9-14-6-15(10-17)8-16(7-14)11-17/h1-5,14-16,18H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNIFAABSYOPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388388
Record name N-benzyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyladamantan-1-amine

CAS RN

3717-60-0
Record name N-benzyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Shakeri - 2017 - uwspace.uwaterloo.ca
Alzheimer’s disease (AD) is a complex, multifactorial, and rapidly neurodegenerative disorder characterized by cognitive impairment and progressive dementia. Its pathology was first …
Number of citations: 1 uwspace.uwaterloo.ca
A Kaithal, B Chatterjee… - The Journal of Organic …, 2016 - ACS Publications
Ruthenium-catalyzed hydroboration of nitriles and imines is attained using pinacolborane with unprecedented catalytic efficiency. Chemoselective hydroboration of nitriles over esters is …
Number of citations: 109 pubs.acs.org
ET Hennessy - 2013 - search.proquest.com
The CH amination and olefin aziridination chemistry of iron supported by dipyrromethene ligands (R LAr, L= 1, 9-R 2-5-aryldipyrromethene, R= Mes, 2, 4, 6-Ph 3 C 6 H 2, tBu, Ad, 10-…
Number of citations: 3 search.proquest.com
A Kaithal, B Chatterjee, C Gunanathan - pstorage-acs-6854636.s3 …
… 1 H NMR spectrum of N-benzyladamantan-1-amine (5d): 13C NMR spectrum of N-benzyladamantan-1-amine (5d): …

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